molecular formula C6H7IN2O2S B3063179 4-Amino-3-iodobenzenesulfonamide CAS No. 60154-06-5

4-Amino-3-iodobenzenesulfonamide

Cat. No.: B3063179
CAS No.: 60154-06-5
M. Wt: 298.10 g/mol
InChI Key: HCODCRHNVCTCTR-UHFFFAOYSA-N
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Description

4-Amino-3-iodo-benzenesulfonamide is an organic compound with the molecular formula C6H7IN2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and an iodine atom at the 3-position on the benzene ring.

Preparation Methods

The synthesis of 4-Amino-3-iodo-benzenesulfonamide typically involves the iodination of 4-Amino-benzenesulfonamide. One common method includes the reaction of 4-Amino-benzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:

4-Amino-benzenesulfonamide+I2+NaOCl4-Amino-3-iodo-benzenesulfonamide+NaCl+H2O\text{4-Amino-benzenesulfonamide} + I_2 + \text{NaOCl} \rightarrow \text{4-Amino-3-iodo-benzenesulfonamide} + \text{NaCl} + \text{H}_2\text{O} 4-Amino-benzenesulfonamide+I2​+NaOCl→4-Amino-3-iodo-benzenesulfonamide+NaCl+H2​O

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Amino-3-iodo-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed .

Mechanism of Action

The mechanism of action of 4-Amino-3-iodo-benzenesulfonamide in biological systems often involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects in conditions like cancer and glaucoma. The iodine atom may also play a role in enhancing the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Similar compounds to 4-Amino-3-iodo-benzenesulfonamide include other halogenated benzenesulfonamides, such as 4-Amino-3-chloro-benzenesulfonamide and 4-Amino-3-bromo-benzenesulfonamide. These compounds share similar chemical properties and reactivity but differ in their halogen substituents, which can influence their biological activity and applications. The presence of the iodine atom in 4-Amino-3-iodo-benzenesulfonamide makes it unique, as iodine is larger and more polarizable than chlorine or bromine, potentially leading to different interactions with biological targets .

Properties

CAS No.

60154-06-5

Molecular Formula

C6H7IN2O2S

Molecular Weight

298.10 g/mol

IUPAC Name

4-amino-3-iodobenzenesulfonamide

InChI

InChI=1S/C6H7IN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)

InChI Key

HCODCRHNVCTCTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)I)N

Origin of Product

United States

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